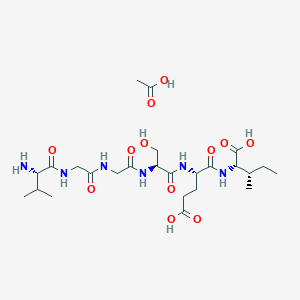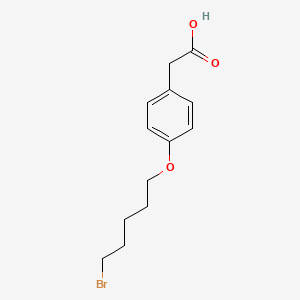
PROTAC Linker 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC Linker 3 is a component of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins by harnessing the ubiquitin-proteasome system. PROTACs consist of three parts: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate distance and orientation between the two ligands, thereby facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Linker 3 involves several steps, including the preparation of the individual ligands and the linker, followed by their conjugation. The synthetic routes typically involve:
Preparation of Ligands: The ligands for the protein of interest and the E3 ubiquitin ligase are synthesized separately using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC Linker 3 can undergo various chemical reactions, including:
Oxidation: The linker may be susceptible to oxidation under certain conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify the linker, such as reducing disulfide bonds to thiols.
Substitution: The linker can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the linker. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols .
Aplicaciones Científicas De Investigación
PROTAC Linker 3 has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of novel PROTAC molecules for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new drug candidates and in high-throughput screening assays for drug discovery
Mecanismo De Acción
PROTAC Linker 3 functions by facilitating the formation of a ternary complex between the protein of interest, the PROTAC molecule, and the E3 ubiquitin ligase. This complex brings the target protein in close proximity to the E3 ligase, which catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to the selective degradation of the target protein .
Comparación Con Compuestos Similares
PROTAC Linker 3 can be compared with other similar compounds, such as:
PROTAC Linker 1: Similar in function but may differ in the chemical structure and properties of the linker.
PROTAC Linker 2: Another variant with different linker chemistry, affecting the stability and efficacy of the PROTAC molecule.
PROTAC Linker 4: Designed for specific applications, with unique properties tailored for certain target proteins .
Propiedades
Fórmula molecular |
C13H17BrO3 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
2-[4-(5-bromopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17BrO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
Clave InChI |
JSZVLKADKPMUBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)OCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)

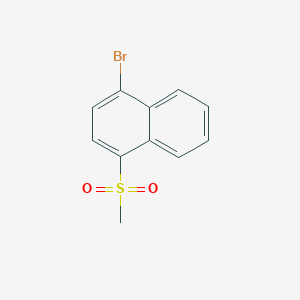
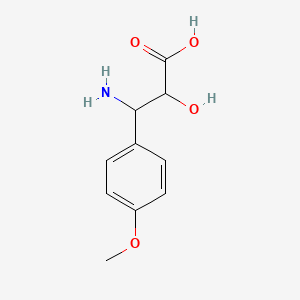
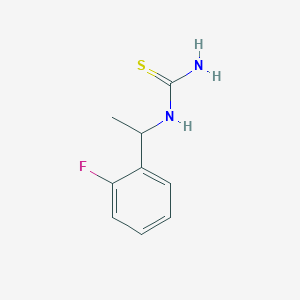



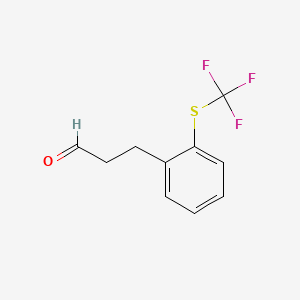
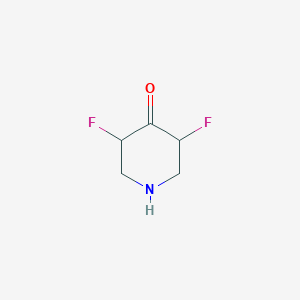
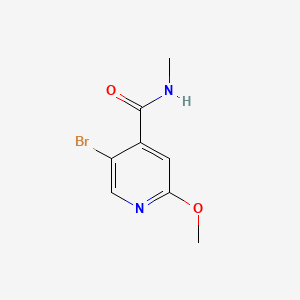
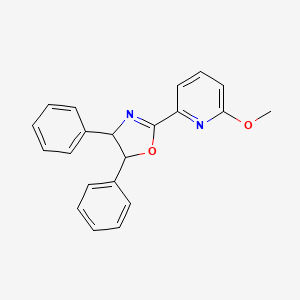
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
